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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B612003 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and drug development professionals working with the

allosteric AKT1/2 inhibitor, BAY1125976. The focus is on understanding and optimizing its in

vivo bioavailability based on available data and established pharmaceutical principles.

Frequently Asked Questions (FAQs)
Q1: What is the established route of administration for BAY1125976 in clinical studies?

BAY1125976 has been administered orally in clinical trials.[1][2][3] Both a liquid service

formulation (LSF) and a tablet formulation have been evaluated.[1][3][4]

Q2: How bioavailable is BAY1125976 from the existing oral formulations?

A Phase I clinical trial demonstrated that BAY1125976 is rapidly absorbed after oral

administration, with the time to reach maximum plasma concentration (tmax) ranging from 0.5

to 3 hours.[1][4] A comparison of the liquid service formulation and the tablet formulation at 20

mg and 40 mg once-daily doses showed comparable maximum concentration (Cmax) and area

under the curve (AUC) values, indicating similar bioavailability.[1][4][5]

Q3: Does food affect the bioavailability of BAY1125976?

Yes, food has been shown to affect the pharmacokinetics of BAY1125976. Administration of an

80 mg dose after a high-fat, high-calorie meal resulted in a 27% decrease in Cmax and a 16%

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b612003?utm_src=pdf-interest
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966663/
https://clinicaltrials.gov/study/NCT01915576
https://www.researchgate.net/publication/335050626_Abstract_CT015_Phase_I_dose-escalation_study_of_the_allosteric_AKT_inhibitor_BAY_1125976_in_advanced_solid_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966663/
https://www.researchgate.net/publication/335050626_Abstract_CT015_Phase_I_dose-escalation_study_of_the_allosteric_AKT_inhibitor_BAY_1125976_in_advanced_solid_cancer
https://www.researchgate.net/figure/BAY-1125976-related-treatment-emergent-adverse-events-occurring-in-3-patients-Grade-3_tbl1_337878260
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966663/
https://www.researchgate.net/figure/BAY-1125976-related-treatment-emergent-adverse-events-occurring-in-3-patients-Grade-3_tbl1_337878260
https://pmc.ncbi.nlm.nih.gov/articles/PMC6966663/
https://www.researchgate.net/figure/BAY-1125976-related-treatment-emergent-adverse-events-occurring-in-3-patients-Grade-3_tbl1_337878260
https://digitalcommons.wustl.edu/cgi/viewcontent.cgi?filename=0&article=9599&context=open_access_pubs&type=additional
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://www.benchchem.com/product/b612003?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612003?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


increase in AUC compared to administration in a fasted state.[1] This suggests that co-

administration with a fatty meal may slow the rate of absorption while slightly increasing the

overall exposure.

Q4: What are the known physicochemical properties of BAY1125976 that might influence its

bioavailability?

BAY1125976 is a small molecule with a molecular weight of 383.4 g/mol .[6] Its solubility has

been reported in various solvents, including DMSO and DMF.[7][8] Like many kinase inhibitors,

it is likely a poorly soluble compound, which is a common challenge for oral bioavailability.[9]

[10][11][12] Strategies for poorly soluble drugs often focus on enhancing dissolution and

absorption.[9][10][11][12][13]

Q5: What is the mechanism of action of BAY1125976?

BAY1125976 is a potent and highly selective allosteric inhibitor of AKT1 and AKT2.[1][14][15]

[16][17] It binds to a site distinct from the ATP-binding pocket, inhibiting the activity of these

kinases and thereby blocking the PI3K/AKT/mTOR signaling pathway.[6][18] This pathway is

frequently dysregulated in cancer, promoting cell proliferation, survival, and migration.[6][18]

Troubleshooting Guide for In Vivo Experiments
This guide provides a structured approach to address common issues related to the in vivo

performance of BAY1125976.
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Issue Potential Cause Troubleshooting Steps

Low or variable plasma

exposure

Poor dissolution of the

compound

1. Ensure the formulation is

homogenous and the

compound is fully dissolved or

suspended. 2. Consider using

a formulation vehicle known to

improve the solubility of poorly

soluble drugs, such as those

containing solubilizing agents

like PEG300, Tween 80, or

DMSO (see Experimental

Protocols).[7] 3. For preclinical

studies, particle size reduction

(micronization or nanosizing)

can increase the surface area

for dissolution.[9][10]

Suboptimal dosing vehicle

1. Verify the compatibility of

BAY1125976 with the chosen

vehicle. 2. Test different

formulation compositions to

identify one that provides

consistent pharmacokinetics. A

simple suspension may not be

sufficient.

Gastrointestinal (GI) tract

instability

1. While not specifically

reported for BAY1125976,

assess if the compound is

stable at different pH values

representative of the GI tract.

Inconsistent efficacy at a given

dose

Variability in oral absorption 1. Control for the feeding state

of the animals. As food affects

absorption in humans, it is

likely to do so in preclinical

models.[1] Standardize the

fasting period before dosing. 2.
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Ensure accurate and

consistent oral gavage

technique.

Metabolism differences

1. Be aware of potential inter-

animal variability in

metabolism. Ensure a

sufficient number of animals

per group to account for this.

Unexpected toxicity
High peak plasma

concentration (Cmax)

1. If using a solubilized

formulation, the rapid

absorption might lead to a high

Cmax. Consider splitting the

daily dose (e.g., twice-daily

dosing) to reduce peak

concentrations, which was also

explored in the clinical trial.[1]

[3]

Formulation vehicle toxicity

1. Ensure the vehicle

components and their

concentrations are well-

tolerated in the animal model.

Run a vehicle-only control

group.

Data Presentation
Table 1: Physicochemical Properties of BAY1125976
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Property Value Source(s)

Molecular Formula C₂₃H₂₁N₅O [6][8]

Molecular Weight 383.4 g/mol [6]

Solubility

DMSO: 3-5 mg/mL DMF: 5

mg/mL 10% DMSO + 40%

PEG300 + 5% Tween 80 +

45% Saline: 1 mg/mL

[7][8]

CAS Number 1402608-02-9 [8]

Table 2: Summary of BAY1125976 Clinical Pharmacokinetics (Oral Administration)

Parameter Observation Source(s)

Time to Peak (tmax) 0.5 - 3 hours [1][4]

Formulation Bioequivalence

Liquid Service Formulation

(LSF) and tablet showed

comparable Cmax and AUC.

[1][4][5]

Food Effect (80 mg dose)
With high-fat meal: - Cmax: ↓

27% - AUC: ↑ 16%
[1]

Dose Proportionality
Exposure increased with dose

up to 80 mg.
[1][4]

Experimental Protocols
Protocol 1: Preparation of a Liquid Formulation for Preclinical Oral Dosing

This protocol describes the preparation of a vehicle solution suitable for administering

BAY1125976 to rodents.

Materials:

BAY1125976 powder
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Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Saline (0.9% NaCl) or sterile water

Sterile tubes and syringes

Procedure:

1. Weigh the required amount of BAY1125976 powder based on the desired final

concentration and dosing volume.

2. Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40%

PEG300, 5% Tween 80, and 45% saline.

For example, to make 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of

Tween 80, and 4.5 mL of saline.

3. First, dissolve the BAY1125976 powder in the DMSO portion. Gentle warming and

vortexing may be required.

4. Add the PEG300 to the DMSO/compound mixture and mix thoroughly.

5. Add the Tween 80 and mix until a clear solution is formed.

6. Finally, add the saline dropwise while mixing to bring the formulation to the final volume.

7. Sonication is recommended to ensure complete dissolution and homogeneity.[7]

8. Prepare the formulation fresh daily and protect it from light.

Protocol 2: In Vivo Bioavailability Assessment in a Rodent Model

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a

BAY1125976 formulation.
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Animal Model:

Use an appropriate rodent strain (e.g., CD-1 mice or Sprague-Dawley rats).

Animals should be fasted overnight (with access to water) before dosing to reduce

variability from food effects.

Dosing:

Administer the prepared BAY1125976 formulation via oral gavage at the desired dose.

Include a satellite group for intravenous (IV) administration of BAY1125976 (dissolved in a

suitable IV vehicle) to determine absolute bioavailability.

Blood Sampling:

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-

dosing.

Suggested time points: pre-dose, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs.

Collect blood in tubes containing an anticoagulant (e.g., K2-EDTA).

Plasma Processing and Analysis:

Centrifuge the blood samples to separate the plasma.

Store plasma samples at -80°C until analysis.

Quantify the concentration of BAY1125976 in the plasma samples using a validated

analytical method, such as LC-MS/MS.

Data Analysis:

Plot the plasma concentration versus time for each animal.

Calculate key pharmacokinetic parameters: Cmax, tmax, and AUC.
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Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) *

(Dose_IV / Dose_oral) * 100.
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Click to download full resolution via product page

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of BAY1125976.

Caption: Workflow for formulation preparation and in vivo pharmacokinetic assessment.
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Caption: Decision tree for troubleshooting unexpected in vivo results with BAY1125976.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bay1125976-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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